

# An In-depth Technical Guide on the Physicochemical Properties of (R)-AAL

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (R)-AAL  
Cat. No.: B1666459

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For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of a compound is fundamental to its development and application. This guide provides a comprehensive overview of the core physicochemical characteristics of **(R)-AAL**, also known as (R)-2-Amino-2-methyl-4-[4-(heptyloxy)phenyl]butan-1-ol.

**(R)-AAL** is a FTY720 (fingolimod) analog and a potent sphingosine 1-phosphate (S1P) receptor agonist. Its activity is mediated by phosphorylation via sphingosine kinase 2 (SphK2), making it a subject of interest in immunological and related therapeutic areas.

## Core Physicochemical Data

A summary of the key quantitative physicochemical properties of **(R)-AAL** is presented in the table below for easy reference and comparison.

| Property            | Value  | Source |
|---------------------|--|--------|
| Molecular Formula   | C18H31NO2  |        |
| Molecular Weight    | 293.44 g/mol   |        |
| Appearance          | White to beige powder  |        |
| Purity              | ≥98% (HPLC)  |        |
| Solubility          | DMSO: 2 mg/mL, clear   |        |
| Storage Temperature | 2-8°C  |        |
| SMILES String       | <code>C--INVALID-LINK--<br/>(CO)CCC1=CC=C(C=C1)OCC<br/>CCCC</code> |        |
| InChI Key           | <code>ITJCKQTXCLGXHE-<br/>GOSISDBHSA-N</code>                      |        |

## Experimental Protocols

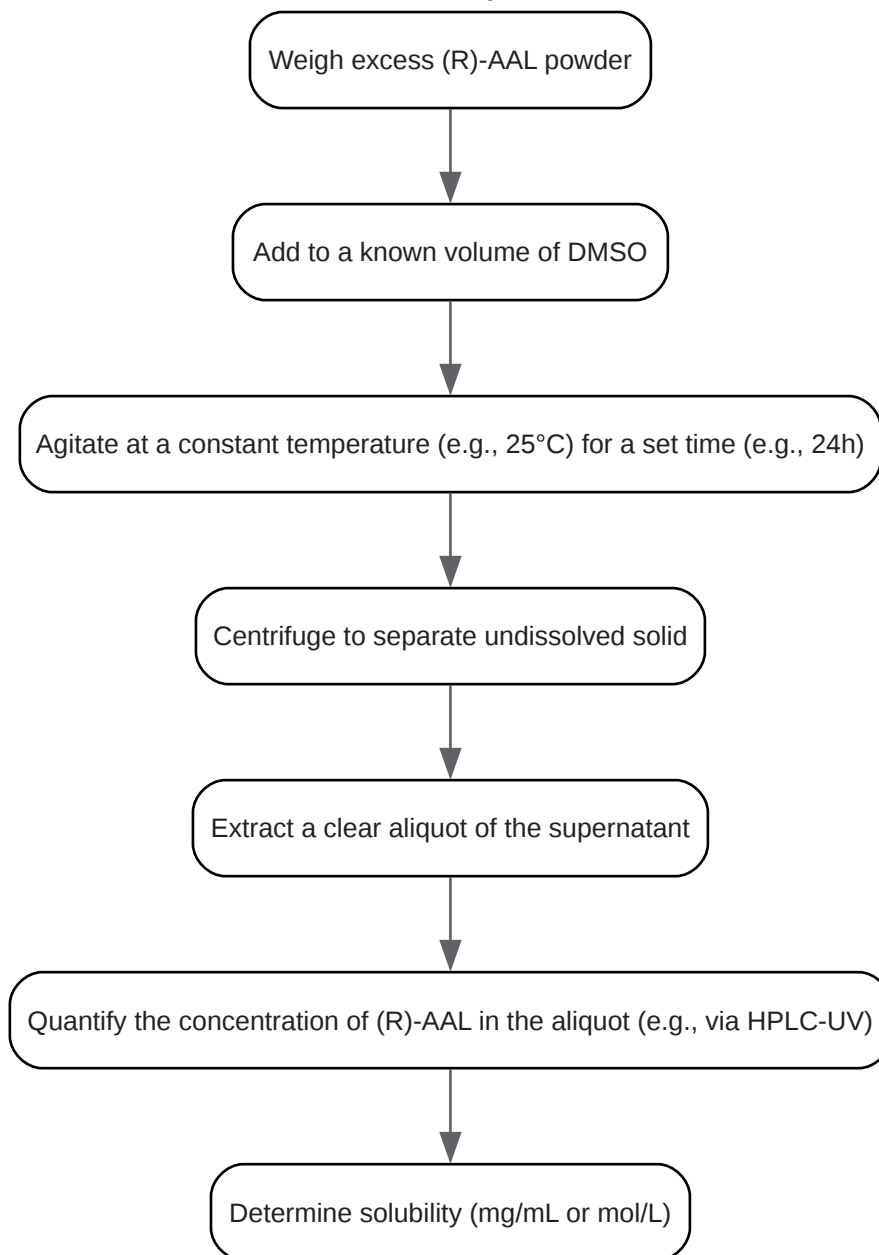
Detailed methodologies for the determination of key physicochemical parameters are crucial for reproducibility and validation of results. While specific experimental protocols for **(R)-AAL** are not extensively published in publicly available literature, standard methods for determining properties such as solubility and purity are outlined below.

### Determination of Solubility

The solubility of **(R)-AAL** in Dimethyl Sulfoxide (DMSO) can be determined using a standard saturation shake-flask method.

Workflow for Solubility Determination

## Workflow for Solubility Determination



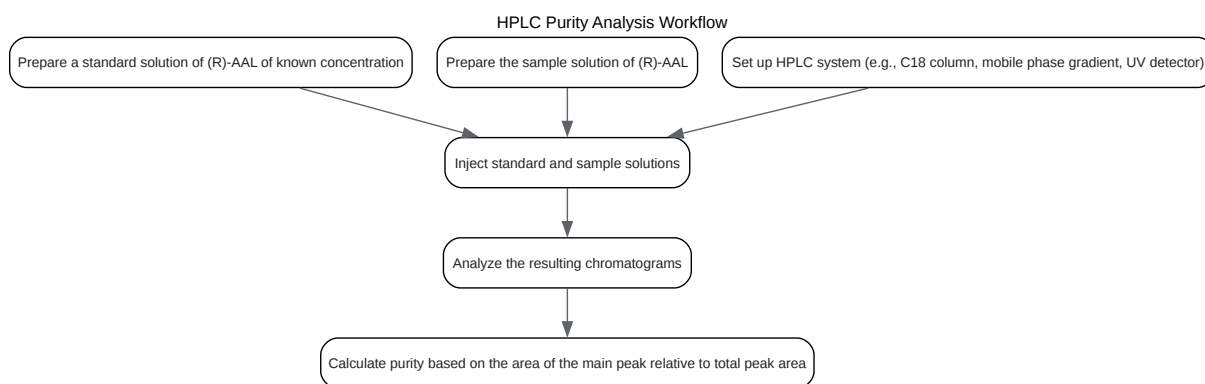
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Caption: A generalized workflow for determining the solubility of a compound.

## Purity Analysis via High-Performance Liquid Chromatography (HPLC)

The purity of **(R)-AAL** is typically assessed using reverse-phase HPLC with UV detection.

## General HPLC Protocol for Purity Assessment



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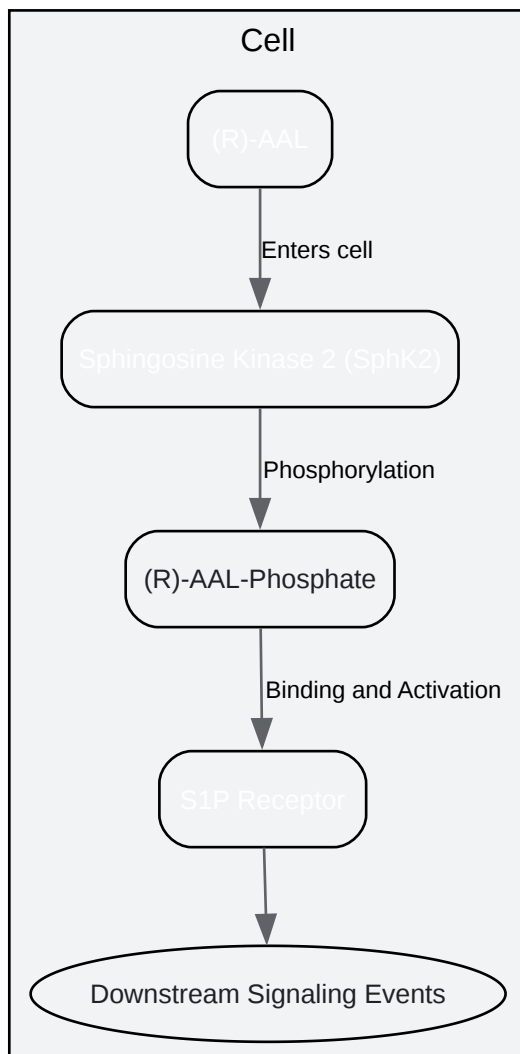
Caption: A standard workflow for assessing the purity of a chemical compound using HPLC.

## Biochemical Activity and Signaling

**(R)-AAL** functions as a sphingosine 1-phosphate (S1P) receptor agonist after being phosphorylated by sphingosine kinase 2 (SphK2). This phosphorylation is a critical step for its biological activity. The phosphorylated form of **(R)-AAL** then binds to S1P receptors, leading to downstream signaling events.

### Signaling Pathway Activation of **(R)-AAL**

## Activation and Signaling of (R)-AAL



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Caption: The intracellular activation of **(R)-AAL** and its subsequent signaling cascade.

This guide provides a foundational understanding of the physicochemical properties of **(R)-AAL**. Further research into properties such as pKa, logP, and stability under various conditions would provide a more complete profile for drug development purposes.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

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